molecular formula C9H15N3O2S B246609 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine

4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine

Cat. No. B246609
M. Wt: 229.3 g/mol
InChI Key: GXXJRMIYRKJZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine, also known as PTZM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of certain enzymes or by interacting with specific cellular targets. For example, 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine has also been found to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine is its versatility in terms of its potential applications in scientific research. The compound has been found to exhibit a range of biological activities, which makes it a useful tool for studying various cellular processes. In addition, 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine is relatively easy to synthesize and can be obtained in high purity. However, one limitation of 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine is that its mechanism of action is not fully understood, which makes it difficult to predict its biological effects in different experimental settings.

Future Directions

There are several future directions for research on 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine. One area of interest is the development of 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine and to identify its cellular targets. Finally, the development of new synthetic methods for 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine and its derivatives could lead to the discovery of compounds with improved biological activity and selectivity.

Synthesis Methods

The synthesis of 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine involves the reaction of 4-amino-1,2,5-thiadiazole-3-carboxylic acid with 4-propoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with morpholine to yield 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine. The purity of the compound can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. 4-(4-Propoxy-1,2,5-thiadiazol-3-yl)morpholine has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.

properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.3 g/mol

IUPAC Name

4-(4-propoxy-1,2,5-thiadiazol-3-yl)morpholine

InChI

InChI=1S/C9H15N3O2S/c1-2-5-14-9-8(10-15-11-9)12-3-6-13-7-4-12/h2-7H2,1H3

InChI Key

GXXJRMIYRKJZTQ-UHFFFAOYSA-N

SMILES

CCCOC1=NSN=C1N2CCOCC2

Canonical SMILES

CCCOC1=NSN=C1N2CCOCC2

Origin of Product

United States

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